

An In-depth Technical Guide to 2-bromo-1,3,5-trichlorobenzene

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Compound of Interest

Compound Name: 2-Bromo-1,3,5-trichlorobenzene

Cat. No.: B098843

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential applications of **2-bromo-1,3,5-trichlorobenzene**, with a particular focus on its relevance in medicinal chemistry and drug development as a building block for targeted protein degradation.

Physicochemical Properties

2-bromo-1,3,5-trichlorobenzene is a halogenated aromatic compound. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	2-bromo-1,3,5-trichlorobenzene	[1]
CAS Number	19393-96-5	
Molecular Formula	C ₆ H ₂ BrCl ₃	[1]
Molecular Weight	260.34 g/mol	[1]
Appearance	White to off-white solid	Inferred from similar compounds
Melting Point	64-66 °C	
Boiling Point	277.0 ± 35.0 °C at 760 mmHg	
Density	1.8 ± 0.1 g/cm ³	
LogP	4.57	
Flash Point	132.0 ± 16.0 °C	

Synthesis

The primary route for the synthesis of **2-bromo-1,3,5-trichlorobenzene** is the Sandmeyer reaction, starting from the readily available 2,4,6-trichloroaniline. This reaction provides a reliable method for the introduction of a bromine atom onto the aromatic ring via a diazonium salt intermediate.

This protocol is a representative procedure based on established methodologies for Sandmeyer reactions of similar substrates.

Materials:

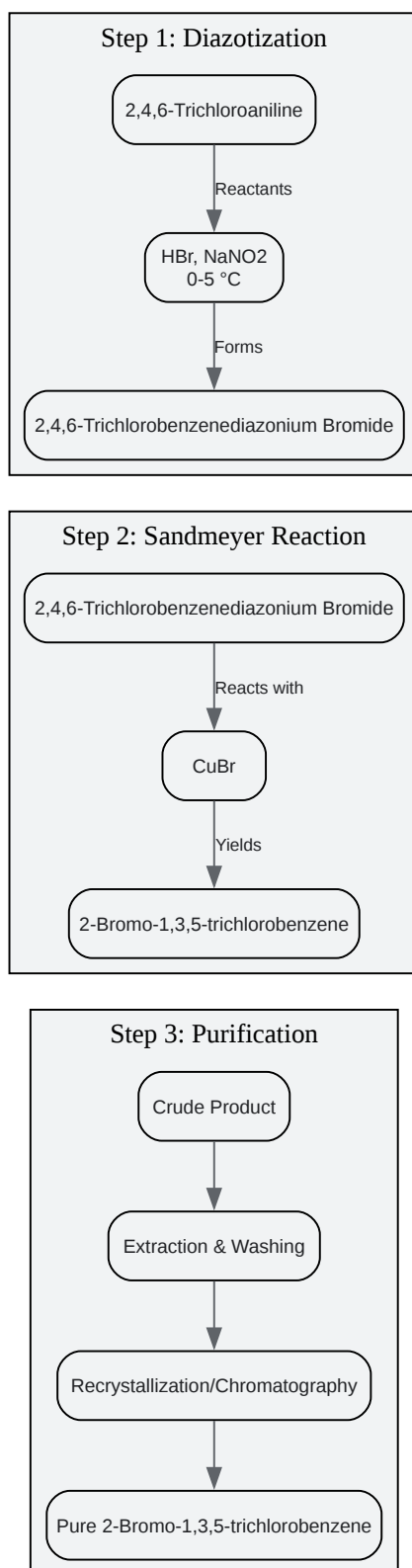
- 2,4,6-trichloroaniline
- Hydrobromic acid (48%)
- Sodium nitrite (NaNO₂)

- Copper(I) bromide (CuBr)
- Ice
- Sodium hydroxide (NaOH) solution (5%)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)
- Stir plate and magnetic stir bar
- Beakers, Erlenmeyer flasks, and a separatory funnel
- Filtration apparatus
- Rotary evaporator

Procedure:

- Diazotization of 2,4,6-trichloroaniline:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,4,6-trichloroaniline in a mixture of hydrobromic acid (48%) and water.
 - Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
 - Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the diazonium salt.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid (48%).
 - Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
 - Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
 - The crude product can be further purified by recrystallization or column chromatography to yield pure **2-bromo-1,3,5-trichlorobenzene**.



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Caption: Workflow for the synthesis of **2-bromo-1,3,5-trichlorobenzene**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-bromo-1,3,5-trichlorobenzene**. While experimental NMR data for this specific isomer is not readily available in the searched literature, theoretical estimations and data from analogous compounds can provide valuable insights.

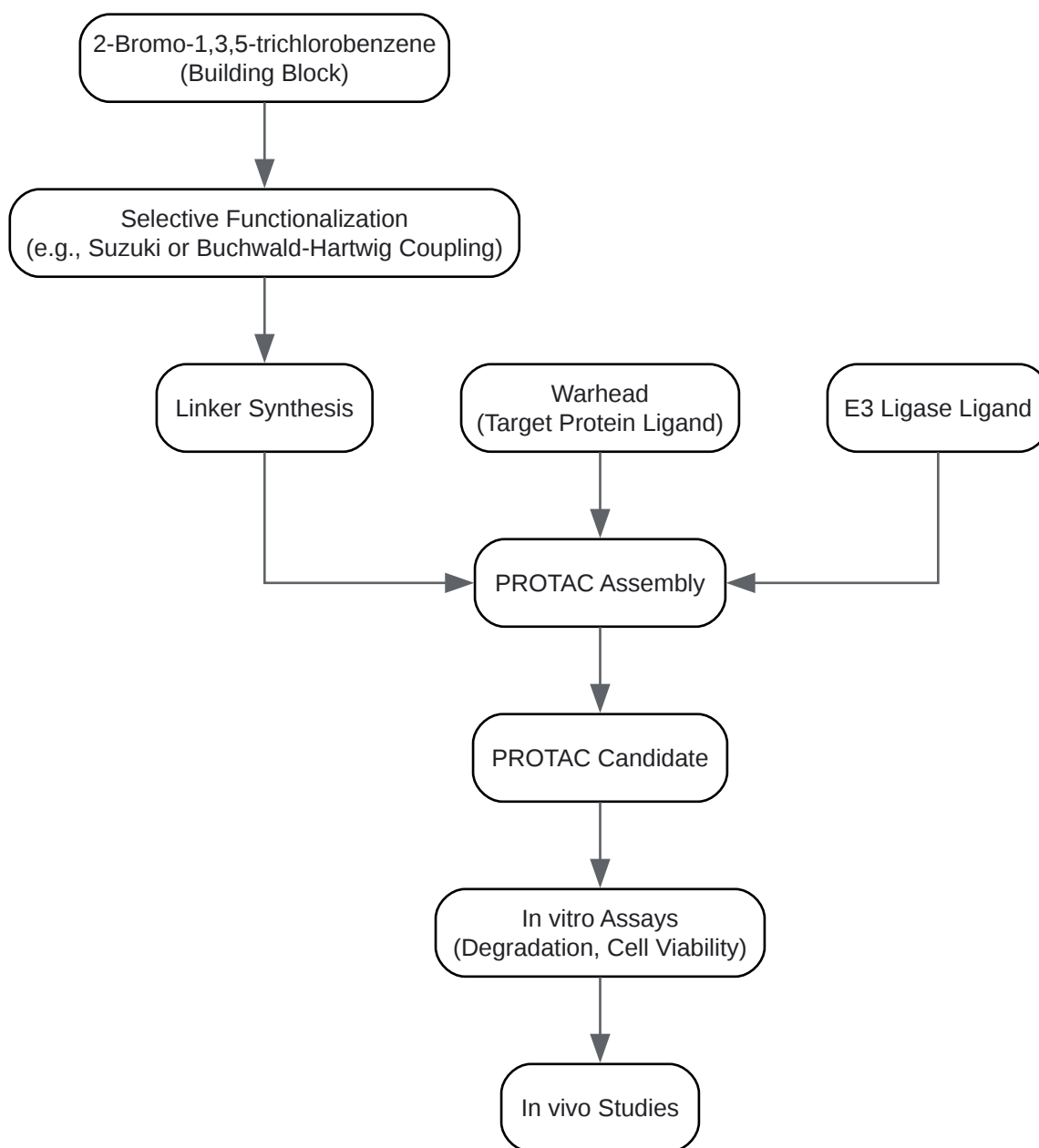
Spectroscopic Data	Description
¹ H NMR (Predicted)	A single peak is expected in the aromatic region (δ 7.0-7.5 ppm) corresponding to the two equivalent aromatic protons.
¹³ C NMR (Predicted)	Four distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the bromine atom would be expected at a lower field compared to the other halogenated carbons.
Mass Spectrometry (GC-MS)	The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and three chlorine atoms. The molecular ion peak $[M]^+$ would be observed around m/z 258, 260, 262, and 264 with intensities corresponding to the natural isotopic abundance of Br and Cl.
Infrared (IR) Spectroscopy	Characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm^{-1}), C=C stretching of the aromatic ring (around 1400-1600 cm^{-1}), and C-Cl and C-Br stretching (in the fingerprint region, $<1000 \text{ cm}^{-1}$) would be expected.

Applications in Drug Development: A Protein Degradator Building Block

2-bromo-1,3,5-trichlorobenzene has been identified as a building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

The highly functionalized aromatic ring of **2-bromo-1,3,5-trichlorobenzene** serves as a versatile scaffold for the construction of PROTAC linkers. The different halogen substituents can be selectively functionalized through various cross-coupling reactions, allowing for the attachment of a warhead (a ligand for the target protein) and an E3 ligase ligand.

The following diagram illustrates a general workflow for the utilization of **2-bromo-1,3,5-trichlorobenzene** in the development of a PROTAC.



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Caption: General workflow for PROTAC development using **2-bromo-1,3,5-trichlorobenzene**.

Safety and Handling

2-bromo-1,3,5-trichlorobenzene is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance or a comprehensive safety data sheet. All laboratory work should be conducted in accordance with established safety protocols and regulations.

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References

- 1. 2-Bromo-1,3,5-trichlorobenzene | C₆H₂BrCl₃ | CID 140526 - PubChem [pubchem.ncbi.nlm.nih.gov]
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